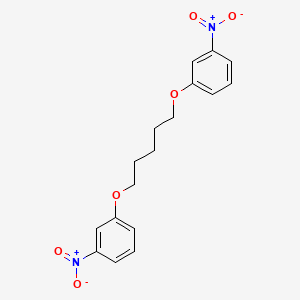![molecular formula C33H38N4O7 B11967999 DI(Tert-butyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967999.png)
DI(Tert-butyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-[3-(4-metoxi-3-nitrofenil)-1-fenil-1H-pirazol-4-IL]-2,6-dimetil-1,4-dihidro-3,5-piridinodicarboxilato de di(terc-butilo) es un compuesto orgánico complejo que presenta una combinación de porciones de pirazol y dihidropiridina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-[3-(4-metoxi-3-nitrofenil)-1-fenil-1H-pirazol-4-IL]-2,6-dimetil-1,4-dihidro-3,5-piridinodicarboxilato de di(terc-butilo) típicamente involucra reacciones orgánicas de varios pasos. Un método común implica la reacción de 3-aril-1H-pirazol-4-carbaldehídos con compuestos 1,3-dicarbonílicos (como acetoacetato de etilo o acetoacetato de metilo) y acetato de amonio . La reacción se lleva a cabo en condiciones de reflujo, a menudo en presencia de un solvente adecuado como el tolueno .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean pasos de purificación como la recristalización y la cromatografía en columna para obtener el compuesto en alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-[3-(4-metoxi-3-nitrofenil)-1-fenil-1H-pirazol-4-IL]-2,6-dimetil-1,4-dihidro-3,5-piridinodicarboxilato de di(terc-butilo) se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en los anillos de pirazol y dihidropiridina.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
Química
En química, el 4-[3-(4-metoxi-3-nitrofenil)-1-fenil-1H-pirazol-4-IL]-2,6-dimetil-1,4-dihidro-3,5-piridinodicarboxilato de di(terc-butilo) se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevos mecanismos de reacción y vías .
Biología
Sus características estructurales lo convierten en un candidato para investigar interacciones con varios objetivos biológicos .
Medicina
En química medicinal, este compuesto se explora por sus potenciales propiedades terapéuticas. Puede servir como compuesto líder para el desarrollo de nuevos fármacos dirigidos a enfermedades o condiciones específicas .
Industria
En el sector industrial, el 4-[3-(4-metoxi-3-nitrofenil)-1-fenil-1H-pirazol-4-IL]-2,6-dimetil-1,4-dihidro-3,5-piridinodicarboxilato de di(terc-butilo) se utiliza en la producción de materiales avanzados, incluidos polímeros y recubrimientos. Su estabilidad y reactividad lo hacen adecuado para diversas aplicaciones industriales .
Mecanismo De Acción
El mecanismo de acción del 4-[3-(4-metoxi-3-nitrofenil)-1-fenil-1H-pirazol-4-IL]-2,6-dimetil-1,4-dihidro-3,5-piridinodicarboxilato de di(terc-butilo) involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos, evitando así la unión del sustrato y la catálisis .
Comparación Con Compuestos Similares
Compuestos similares
3,5-Di-terc-butil-4-hidroxianisol: Este compuesto comparte similitudes estructurales con el 4-[3-(4-metoxi-3-nitrofenil)-1-fenil-1H-pirazol-4-IL]-2,6-dimetil-1,4-dihidro-3,5-piridinodicarboxilato de di(terc-butilo), particularmente en la presencia de grupos terc-butilo y sustituyentes metoxi.
2,6-Di-terc-butil-4-metoxifenol: Otro compuesto similar, conocido por sus propiedades antioxidantes.
Singularidad
Lo que diferencia al 4-[3-(4-metoxi-3-nitrofenil)-1-fenil-1H-pirazol-4-IL]-2,6-dimetil-1,4-dihidro-3,5-piridinodicarboxilato de di(terc-butilo) es su combinación de anillos de pirazol y dihidropiridina, que confieren reactividad única y potencial actividad biológica. Esta complejidad estructural permite diversas aplicaciones en varios campos .
Propiedades
Fórmula molecular |
C33H38N4O7 |
|---|---|
Peso molecular |
602.7 g/mol |
Nombre IUPAC |
ditert-butyl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C33H38N4O7/c1-19-26(30(38)43-32(3,4)5)28(27(20(2)34-19)31(39)44-33(6,7)8)23-18-36(22-13-11-10-12-14-22)35-29(23)21-15-16-25(42-9)24(17-21)37(40)41/h10-18,28,34H,1-9H3 |
Clave InChI |
KPFJXPFCXJBXJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)C)C2=CN(N=C2C3=CC(=C(C=C3)OC)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


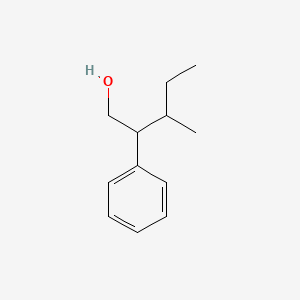
![ethyl 4-[({(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B11967923.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B11967926.png)
![Allyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967930.png)
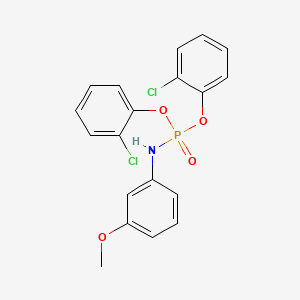
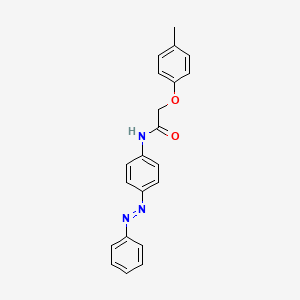
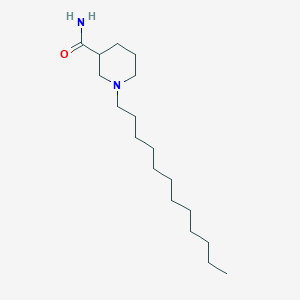
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11967953.png)

![3-(3-methoxyphenyl)-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11967962.png)


